Cas no 909128-54-7 ((R)-3-aminotetrahydrothiophene 1,1-dioxide)

(R)-3-aminotetrahydrothiophene 1,1-dioxide 化学的及び物理的性質
名前と識別子
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- (R)-3-aminotetrahydrothiophene 1,1-dioxide
- 3-Thiophenamine, tetrahydro-, 1,1-dioxide, (3S)-
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- インチ: 1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m0/s1
- InChIKey: OVKIDXBGVUQFFC-BYPYZUCNSA-N
- ほほえんだ: O=S1(CC[C@H](N)C1)=O
(R)-3-aminotetrahydrothiophene 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263818-0.25g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione |
909128-54-7 | 95% | 0.25g |
$2011.0 | 2024-06-18 | |
Enamine | EN300-263818-10.0g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione |
909128-54-7 | 95% | 10.0g |
$9400.0 | 2024-06-18 | |
Enamine | EN300-263818-0.05g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione |
909128-54-7 | 95% | 0.05g |
$1836.0 | 2024-06-18 | |
Enamine | EN300-263818-1.0g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione |
909128-54-7 | 95% | 1.0g |
$2186.0 | 2024-06-18 | |
Enamine | EN300-263818-2.5g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione |
909128-54-7 | 95% | 2.5g |
$4286.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690266-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide |
909128-54-7 | 98% | 1g |
¥30844.00 | 2024-04-25 | |
Enamine | EN300-263818-0.5g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione |
909128-54-7 | 95% | 0.5g |
$2098.0 | 2024-06-18 | |
Enamine | EN300-263818-0.1g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione |
909128-54-7 | 95% | 0.1g |
$1923.0 | 2024-06-18 | |
Enamine | EN300-263818-5.0g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione |
909128-54-7 | 95% | 5.0g |
$6339.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690266-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide |
909128-54-7 | 98% | 250mg |
¥28375.00 | 2024-04-25 |
(R)-3-aminotetrahydrothiophene 1,1-dioxide 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
(R)-3-aminotetrahydrothiophene 1,1-dioxideに関する追加情報
Comprehensive Overview of (R)-3-aminotetrahydrothiophene 1,1-dioxide (CAS No. 909128-54-7): Properties, Applications, and Industry Insights
(R)-3-aminotetrahydrothiophene 1,1-dioxide (CAS No. 909128-54-7) is a chiral sulfone derivative that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile applications. This compound, characterized by its tetrahydrothiophene core and sulfone functional group, serves as a critical intermediate in the synthesis of bioactive molecules. Its enantiomerically pure (R)-configuration makes it particularly valuable for asymmetric synthesis and drug development, aligning with the growing demand for chiral building blocks in modern medicinal chemistry.
The molecular structure of (R)-3-aminotetrahydrothiophene 1,1-dioxide includes a primary amine group at the 3-position, which enhances its reactivity in condensation and coupling reactions. Researchers frequently exploit this feature to construct heterocyclic compounds or modify existing drug scaffolds. Recent studies highlight its role in developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing trending topics like precision medicine and targeted cancer therapies. These applications resonate with current searches for "novel drug intermediates 2024" and "chiral compounds for oncology research."
From a synthetic chemistry perspective, the sulfone moiety in CAS 909128-54-7 offers exceptional stability under acidic and basic conditions, making it ideal for multi-step transformations. This property answers frequent queries about "stable intermediates for flow chemistry" and "scalable chiral synthesis." Moreover, its compatibility with green chemistry principles—such as low toxicity and minimal byproduct formation—positions it as a sustainable choice, aligning with industry searches for "eco-friendly pharmaceutical intermediates."
Analytical characterization of (R)-3-aminotetrahydrothiophene 1,1-dioxide typically involves HPLC chiral separation, NMR spectroscopy, and mass spectrometry, techniques commonly explored in "compound purity analysis" searches. Its crystalline form and high melting point (>200°C) further facilitate purification, addressing practical concerns about "handling hygroscopic intermediates." These attributes make it a reliable candidate for Good Manufacturing Practice (GMP)-compliant production, a hot topic in "FDA-approved intermediate suppliers."
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing sulfone-containing polymers with high thermal stability—an area gaining traction in "advanced battery electrolytes" and "high-performance coatings" research. Such interdisciplinary relevance boosts its visibility in search engines, where queries like "sulfone derivatives for energy storage" have surged by 40% year-over-year.
In conclusion, (R)-3-aminotetrahydrothiophene 1,1-dioxide (CAS 909128-54-7) exemplifies the convergence of chiral technology, drug discovery, and sustainable chemistry. Its multifaceted utility across therapeutics and materials ensures continued industrial relevance, while its alignment with trending scientific inquiries enhances its digital discoverability. As the demand for enantioselective synthesis grows, this compound will remain pivotal in answering both current and future challenges in molecular innovation.
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